4-bromo-1-methoxy-3-(methylamino)-6-(trifluoromethyl)-1,2-dihydropyridin-2-one
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Overview
Description
4-Bromo-1-methoxy-3-(methylamino)-6-(trifluoromethyl)-1,2-dihydropyridin-2-one is a synthetic organic compound with a complex structure It is characterized by the presence of bromine, methoxy, methylamino, and trifluoromethyl groups attached to a dihydropyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-methoxy-3-(methylamino)-6-(trifluoromethyl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. The starting materials often include brominated aromatic compounds, methoxy-substituted intermediates, and trifluoromethyl-containing reagents. The reaction conditions may involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, methylation, and amination, followed by purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-methoxy-3-(methylamino)-6-(trifluoromethyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can modify the compound’s structure by adding hydrogen atoms or removing oxygen atoms.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce a variety of substituted pyridinone derivatives.
Scientific Research Applications
4-Bromo-1-methoxy-3-(methylamino)-6-(trifluoromethyl)-1,2-dihydropyridin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-1-methoxy-3-(methylamino)-6-(trifluoromethyl)-1,2-dihydropyridin-2-one involves its interaction with molecular targets such as enzymes or receptors. The presence of functional groups like bromine and trifluoromethyl can influence its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methoxy-3-(methylamino)-6-(trifluoromethyl)-1,2-dihydropyridin-2-one: shares similarities with other brominated pyridinone derivatives.
1-Bromo-4-methoxy-2,2-dimethylbutane: is another compound with a bromine and methoxy group, but it has a different core structure.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its trifluoromethyl group, in particular, can impart unique chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
2225113-84-6 |
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Molecular Formula |
C8H8BrF3N2O2 |
Molecular Weight |
301.06 g/mol |
IUPAC Name |
4-bromo-1-methoxy-3-(methylamino)-6-(trifluoromethyl)pyridin-2-one |
InChI |
InChI=1S/C8H8BrF3N2O2/c1-13-6-4(9)3-5(8(10,11)12)14(16-2)7(6)15/h3,13H,1-2H3 |
InChI Key |
BMDKTYOZVFMJCA-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(N(C1=O)OC)C(F)(F)F)Br |
Purity |
95 |
Origin of Product |
United States |
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